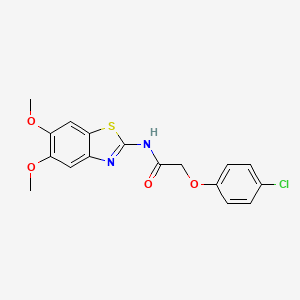

2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-22-13-7-12-15(8-14(13)23-2)25-17(19-12)20-16(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBFHPMCCKYHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Dimethoxy Groups: Methoxylation of the benzothiazole core can be achieved using methanol and an appropriate catalyst.

Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Features

*Dihedral angles between aromatic rings influence molecular conformation and packing. The ~79° angle in the target compound (estimated based on analogs ) suggests a non-planar structure, reducing π-π stacking but favoring hydrogen bonding.

Physicochemical Properties

Key Research Findings

Spatial Arrangement: The dihedral angle (~79°) in the target compound aligns with analogs , suggesting a conserved non-planar conformation that balances crystallinity and bioavailability.

Bioactivity Drivers: The 4-chlorophenoxy group is critical for membrane penetration, while the 5,6-dimethoxy substituents may enhance target binding via hydrogen bonds .

Synthetic Challenges : Dimethoxy groups necessitate careful optimization to avoid side reactions during coupling .

Actividad Biológica

2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties. Its unique structure incorporates both chlorophenoxy and dimethoxy groups, which may enhance its biological activity compared to similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H15ClN2O4S

- CAS Number : 897620-51-8

- Molecular Weight : 364.83 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

- Introduction of Dimethoxy Groups : Methoxylation using methanol and a catalyst.

- Attachment of Chlorophenoxy Group : Nucleophilic substitution with 4-chlorophenol.

- Formation of Acetamide Linkage : Reaction with acetic anhydride or acetyl chloride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study highlighted that benzothiazole derivatives exhibit significant anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

-

Anticancer Potential :

- Research has shown that compounds similar to this benzothiazole derivative can induce apoptosis in cancer cells by modulating specific signaling pathways . For instance, related compounds were found to suppress osteoclastogenesis and prevent bone loss in vivo, indicating potential applications in treating osteolytic disorders .

- Inhibitory Effects on Osteoclasts :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(benzothiazol-2-yl)acetamide | Lacks dimethoxy groups | Reduced activity |

| 2-(4-methoxyphenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide | Chlorine replaced by methoxy | Altered reactivity |

| 2-(4-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide | No dimethoxy groups | Affects solubility/stability |

The presence of both the chlorophenoxy and dimethoxy groups in this compound may confer unique properties such as enhanced biological activity and improved solubility compared to similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide to improve yield and purity?

- Methodology :

- Use controlled reaction conditions (e.g., inert atmosphere, precise temperature control) for intermediates like the chlorophenoxy and benzothiazole moieties.

- Employ chromatographic techniques (TLC or HPLC) to monitor reaction progress and isolate intermediates .

- Optimize solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., copper salts for coupling reactions) to reduce side products .

- Key Data : Spectral data (NMR, IR) should be used to confirm intermediate structures and final product identity .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks to verify the chlorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and benzothiazole ring (δ ~3.8 ppm for methoxy groups) .

- Mass Spectrometry (MS) : Confirm molecular weight (≈387.8 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if applicable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazole-acetamide derivatives?

- Methodology :

- Conduct comparative studies using standardized assays (e.g., enzyme inhibition or cytotoxicity protocols) under identical conditions.

- Perform structure-activity relationship (SAR) analyses to isolate the contributions of substituents (e.g., chloro vs. methoxy groups) .

- Use molecular docking to predict binding affinities to targets like kinases or proteases, followed by in vitro validation .

- Data Considerations : Cross-reference PubChem data for similar compounds (e.g., DTXSID80588210) to identify trends .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodology :

- Apply the INCHEMBIOL framework to assess biodegradation pathways, partitioning coefficients (log P), and bioaccumulation potential .

- Use high-performance liquid chromatography (HPLC) to quantify residual compound levels in simulated environmental matrices .

- Advanced Tools : Computational models (e.g., EPI Suite) can predict persistence and toxicity profiles .

Q. How does the chlorophenoxy moiety influence the compound’s pharmacokinetic properties?

- Methodology :

- Measure lipophilicity (log D) via shake-flask assays and correlate with membrane permeability (e.g., Caco-2 cell assays).

- Evaluate metabolic stability using liver microsomes and identify major metabolites via LC-MS/MS .

- Key Insight : The chloro group enhances lipophilicity, potentially improving blood-brain barrier penetration but risking hepatotoxicity .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Solutions :

- Implement quality control checkpoints (e.g., intermediate purity >95% via HPLC) .

- Use automated synthesis platforms for precise reagent dosing and temperature control .

- Documentation : Maintain detailed reaction logs (time, yield, purity) for reproducibility .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Combine CRISPR-Cas9 gene editing to knockout putative targets (e.g., kinases) and assess phenotypic changes .

- Use fluorescence polarization assays to quantify target engagement in live cells .

- Data Integration : Cross-validate findings with transcriptomic or proteomic profiling .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | ≈387.8 g/mol | |

| Key NMR Peaks (¹H) | δ 6.8–7.2 (chlorophenoxy), δ 3.8 (OCH₃) | |

| Log P (Predicted) | 3.2–3.5 | |

| Synthetic Yield (Optimized) | 65–72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.